2-(Cyclopropylmethoxy)-4-fluoroaniline
Description
Structural Context within Fluoroaniline (B8554772) Derivatives and Cyclopropyl (B3062369) Ethers
Fluoroaniline derivatives are a significant class of compounds in medicinal chemistry. The inclusion of a fluorine atom on the aniline (B41778) ring can profoundly influence a molecule's properties. nih.govmdpi.com Fluorine's high electronegativity can alter the acidity of the amine group and create unique intermolecular interactions, which can be crucial for a drug's ability to bind to its target. mdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a compound, a desirable trait in drug development. mdpi.com The presence of fluorine can lead to increased potency and better selectivity for a drug candidate.
Cyclopropyl ethers also represent a valuable structural motif in organic synthesis. The cyclopropyl group is a three-membered ring that introduces conformational rigidity and can act as a bioisostere for other chemical groups. This rigidity can help lock a molecule into a specific shape that is optimal for biological activity. From a metabolic standpoint, the cyclopropyl group is often more stable than other alkyl groups.
By integrating both a fluoroaniline scaffold and a cyclopropylmethoxy side chain, 2-(Cyclopropylmethoxy)-4-fluoroaniline emerges as a compound that capitalizes on the beneficial attributes of both moieties. This strategic combination provides a foundation for creating molecules with potentially enhanced biological activity, metabolic stability, and specific binding properties.
Importance as a Synthetic Building Block and Intermediate in Complex Molecule Design
In the field of complex molecule design, this compound serves as a pivotal intermediate. An intermediate is a molecule that is formed during the middle stages of a chemical synthesis on the way to the final product. nih.gov The aniline portion of the molecule is particularly reactive and can participate in a wide array of chemical transformations. For instance, the primary amine group can be readily converted into amides, sulfonamides, or used in coupling reactions to build larger molecular frameworks.
The true value of this compound is demonstrated in its application as a starting material for creating more elaborate molecules with potential applications in pharmaceuticals and materials science. For example, derivatives of fluoroaniline are used in the synthesis of treatments for various diseases. chemicalbook.com The compound's structure makes it a suitable precursor for producing inhibitors of specific enzymes, which is a common strategy in the development of targeted therapies. The presence of the reactive amine handle and the modifiable aromatic ring allows chemists to systematically build complexity and tailor the final molecule's properties for a specific purpose.
Research has shown that compounds containing the fluoroaniline core are essential for the development of new antibiotics and anticancer agents. nih.govchemicalbook.comnih.gov The specific combination of the fluorine atom and the cyclopropylmethoxy group in this compound provides a unique starting point for synthesizing novel compounds within these therapeutic areas.
Below is a table detailing some of the key physicochemical properties of the related compound 4-Fluoroaniline (B128567), which forms the core of the subject molecule.
Physicochemical Properties of 4-Fluoroaniline
| Property | Value |
|---|---|
| Molecular Formula | C6H6FN |
| Molecular Weight | 111.12 g/mol nih.gov |
| Appearance | Light-colored oily liquid nih.gov |
| Boiling Point | 187 °C lobachemie.com |
| Melting Point | -1.9 °C lobachemie.com |
| LogP (Octanol/Water Partition Coefficient) | 1.15 nih.gov |
An in-depth analysis of the synthetic methodologies for producing this compound reveals a variety of chemical strategies. These approaches focus on the precise construction of the cyclopropylmethoxy group and the strategic introduction and modification of the 4-fluoroaniline core structure.
Structure
3D Structure
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-4-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-8-3-4-9(12)10(5-8)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSGYIZHOFUFIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 2 Cyclopropylmethoxy 4 Fluoroaniline
Predicted Reaction Pathways and Transformation Potential
Based on the structure of 2-(Cyclopropylmethoxy)-4-fluoroaniline, several reaction pathways can be hypothesized.
Oxidation Reactions of the Aniline (B41778) Moiety
The aniline functional group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, various products could potentially be formed, such as nitroso, nitro, or polymeric species. The presence of the electron-donating amino group activates the aromatic ring, making it more susceptible to oxidation.
Nucleophilic and Electrophilic Reactivity of the Aromatic Ring
The aromatic ring of this compound is substituted with an activating amino group and a deactivating but ortho-, para-directing fluorine atom, as well as an activating cyclopropylmethoxy group.
Electrophilic Aromatic Substitution: The strong activating effect of the amino group would direct incoming electrophiles to the positions ortho and para to it. The position para to the amino group is occupied by the fluorine atom. Therefore, electrophilic substitution would be expected to occur at the positions ortho to the amino group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.org
Nucleophilic Aromatic Substitution: While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of a good leaving group like fluorine could allow for nucleophilic aromatic substitution under certain conditions, particularly if a strong electron-withdrawing group were also present on the ring. nih.govnih.gov
Reactions Involving the Cyclopropylmethoxy Group
The cyclopropylmethyl ether moiety could potentially undergo reactions such as ether cleavage under strong acidic conditions. The cyclopropyl (B3062369) ring itself is strained and can undergo ring-opening reactions under certain catalytic or radical conditions.
Elimination Reactions
Specific elimination reactions for this molecule are not immediately obvious from its structure under typical conditions. Hypothetically, if a suitable leaving group were introduced on the cyclopropyl ring or the methoxy's methyl group, elimination pathways could be envisioned.
Postulated Mechanistic Studies of Key Transformations
Without experimental data, any discussion of reaction mechanisms remains theoretical.
Concerted vs. Stepwise Mechanisms
The determination of whether a reaction proceeds through a concerted (single-step) or a stepwise (multi-step) mechanism requires detailed kinetic and computational studies. quora.comresearchgate.netnih.govsemanticscholar.org
Electrophilic Aromatic Substitution: These reactions typically proceed through a stepwise mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution can proceed through different mechanisms. The SNAr mechanism is a stepwise process involving the formation of a Meisenheimer complex. nih.gov However, concerted mechanisms have also been proposed for certain nucleophilic aromatic substitution reactions. nih.gov
Role of Intermediates in Reaction Pathways
There is no specific information available in published literature detailing the role of intermediates in the reaction pathways of this compound. Mechanistic studies, which would identify and characterize transient species such as carbocations, radicals, or nitrenium ions, have not been reported for reactions involving this compound.
To illustrate the types of intermediates that could be involved in reactions of similar molecules, a hypothetical reaction is considered in the table below. This is for illustrative purposes only and is not based on experimental data for this compound.
Hypothetical Intermediates in a Diazotization Reaction
| Reaction Step | Potential Intermediate | Description |
|---|---|---|
| Reaction with Nitrous Acid | Nitrosamine | An initial intermediate formed by the reaction of the primary amine with the nitrosating agent. |
| Protonation and Loss of Water | Diazonium Ion | A key intermediate in reactions of primary anilines, which can then undergo various substitution reactions. |
| Nucleophilic Attack | Aryl Cation or Radical | Depending on the reaction conditions and the nucleophile, the diazonium group can be displaced via ionic or radical pathways. |
Investigation of Electron Transfer Processes
No studies have been published that specifically investigate electron transfer processes involving this compound. Such investigations would typically involve techniques like cyclic voltammetry, electron paramagnetic resonance (EPR) spectroscopy, or computational modeling to understand how the molecule behaves as an electron donor or acceptor. The presence of the electron-rich aniline ring and the cyclopropyl group suggests that the molecule could participate in single-electron transfer (SET) processes under appropriate conditions, but this has not been experimentally verified.
pH-Dependent Conformational Equilibria and Reactivity
There is no available research on the pH-dependent conformational equilibria and reactivity of this compound. The basicity of the aniline nitrogen can be expected to be influenced by the electronic effects of the fluorine and cyclopropylmethoxy substituents. Protonation of the amino group at low pH would significantly alter the molecule's electronic properties and, consequently, its reactivity.
The conformational flexibility of the cyclopropylmethoxy group could also be influenced by pH, potentially affecting the steric environment around the reactive sites of the molecule. However, without experimental or computational studies, it is not possible to provide specific details on these pH-dependent effects.
The pKa of the conjugate acid of this compound would be a critical parameter in understanding its pH-dependent behavior. This value has not been reported in the literature. For context, the pKa of aniline is approximately 4.6. The electron-withdrawing fluorine atom would be expected to decrease the basicity (lower the pKa), while the ether oxygen in the cyclopropylmethoxy group might have a slight electron-donating or -withdrawing effect depending on its conformation.
Advanced Spectroscopic Characterization of 2 Cyclopropylmethoxy 4 Fluoroaniline and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy of Analogues
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei.
Proton (¹H) NMR Analysis of 4-Fluoroaniline (B128567)
The ¹H NMR spectrum of 4-fluoroaniline provides characteristic signals for its aromatic and amine protons. The amine (NH₂) protons typically appear as a broad singlet, with its chemical shift being solvent-dependent. The aromatic protons show a more complex pattern due to spin-spin coupling with each other and with the fluorine atom. For instance, in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of 4-fluoroaniline can present as a doublet of doublets and a triplet.
Table 1: Representative ¹H NMR Data for 4-Fluoroaniline
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| NH₂ | ~3.60 | s (broad) | - |
| Ar-H | ~6.62 | dd | J = 8.6, 4.5 |
| Ar-H | ~6.89 | t | J = 8.0 |
Note: Data is representative and can vary based on solvent and experimental conditions.
For 2-(Cyclopropylmethoxy)-4-fluoroaniline, additional signals corresponding to the cyclopropylmethoxy group would be expected. These would include multiplets for the cyclopropyl (B3062369) ring protons (typically in the upfield region of 0.3-1.3 ppm) and a doublet for the methylene (B1212753) (-OCH₂-) protons, split by the adjacent cyclopropyl methine proton.
Carbon (¹³C) NMR Analysis of 4-Fluoroaniline
The ¹³C NMR spectrum of 4-fluoroaniline is characterized by signals for the four unique carbon atoms in the aromatic ring. The carbon atom bonded to the fluorine (C-F) exhibits a large one-bond coupling constant (¹JCF), resulting in a doublet. The other aromatic carbons also show smaller couplings to the fluorine atom.
Table 2: Representative ¹³C NMR Data for 4-Fluoroaniline in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic C | ~115.69 | d | J = 22.4 |
| Aromatic C | ~116.10 | d | J = 7.6 |
| Aromatic C | ~142.57 | d | J = 2.0 |
| C-F | ~156.38 | d | J = 235.2 |
Note: Data is representative and can vary based on solvent and experimental conditions.
In the case of this compound, the spectrum would also contain signals for the cyclopropylmethoxy group: a signal for the methylene carbon (-OCH₂-) and signals for the cyclopropyl ring carbons. The introduction of the cyclopropylmethoxy group at the 2-position would also alter the chemical shifts of the aromatic carbons due to its electronic effects.
Fluorine (¹⁹F) NMR Analysis of Fluoroaniline (B8554772) Analogues
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine atom is very sensitive to its electronic environment. For derivatives of 4-fluoroaniline, the ¹⁹F chemical shift provides valuable information about the electronic nature of other substituents on the aromatic ring. The pH of the solution can also significantly influence the ¹⁹F chemical shift of fluoroanilines rsc.org. In various derivatives, the ¹⁹F chemical shift can vary, for example, values of -110.4 ppm and -117.8 ppm have been reported for (E)-N-benzylidene-4-fluoroaniline oxide and (E)-N-benzylidene-4-fluoroaniline, respectively rsc.org.
Vibrational Spectroscopy of Analogues
Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups and molecular vibrations within a compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy of Substituted Anilines
The FT-IR spectrum of aniline (B41778) and its derivatives shows characteristic absorption bands. For 4-fluoroaniline, key vibrational modes include:
N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹ as two bands corresponding to the symmetric and asymmetric stretching of the primary amine group.
C-N stretching: Found in the 1250-1350 cm⁻¹ region.
C-F stretching: A strong band usually appears in the 1200-1250 cm⁻¹ range.
Aromatic C-H stretching: Occurs above 3000 cm⁻¹.
Aromatic C=C stretching: Appears in the 1450-1600 cm⁻¹ region.
For this compound, additional bands would be present due to the cyclopropylmethoxy group, including C-H stretching vibrations of the cyclopropyl and methylene groups (around 2850-3000 cm⁻¹) and C-O stretching of the ether linkage (around 1000-1150 cm⁻¹).
Fourier-Transform Raman (FT-Raman) Spectroscopy of Substituted Anilines
FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. In substituted anilines, the aromatic ring vibrations are often strong in the Raman spectrum. The C-F stretching vibration also gives a characteristic Raman band. The symmetric vibrations of the cyclopropyl ring in this compound would be expected to be prominent in the FT-Raman spectrum.
Surface-Enhanced Raman Scattering (SERS) Studies
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique used to enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. scirp.orgscirp.org This enhancement allows for the detection of compounds at very low concentrations. scirp.orgscirp.org The SERS effect arises from two primary mechanisms: electromagnetic enhancement, due to localized surface plasmon resonance of the nanoparticles, and chemical enhancement, which involves charge-transfer complexes between the analyte and the metal surface. researchgate.netnih.gov
For a molecule like this compound, SERS analysis would provide a detailed vibrational fingerprint. The interaction of the aniline derivative with the nanoparticle surface is crucial. The amino (-NH2) group is expected to be the primary site of chemisorption to the gold or silver nanoparticles. scirp.org
Key vibrational modes expected in the SERS spectrum of this compound would include:
NH2 wagging and scissoring modes: These are characteristic of the amino group and their positions can be significantly shifted upon adsorption to the metal surface. scirp.org
C-N stretching mode: This vibration is also sensitive to the interaction with the SERS substrate. scirp.org
Aromatic ring breathing and deformation modes: These provide information about the substitution pattern on the benzene (B151609) ring. scirp.org
C-F stretching and deformation modes: Vibrations associated with the fluorine substituent.
Cyclopropyl group vibrations: Characteristic ring deformation and CH2 wagging modes.
C-O-C stretching modes: From the methoxy (B1213986) bridge.
| Vibrational Mode (Analogues) | Approximate Wavenumber (cm⁻¹) (Aniline) | Assignment |
| Ring Breathing | ~996 | Aromatic ring vibration |
| NH₂ Scissoring | ~1602 | Amino group deformation |
| C-N Stretching | ~1234 | Carbon-Nitrogen bond stretch |
| Ring Deformation | ~1175 | Aromatic ring vibration |
| NH₂ Wagging | ~538 (Normal Raman), shifted in SERS | Amino group out-of-plane wag |
This table is based on data for aniline and its simple derivatives and serves as a predictive guide for this compound. scirp.org
Mass Spectrometry Techniques
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. longdom.orgsemanticscholar.org For this compound (Molecular Formula: C10H12FNO), the expected exact mass can be calculated with high precision.
HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov This capability is invaluable in pharmaceutical analysis for identifying impurities, metabolites, and degradation products. longdom.org Techniques like Time-Of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly used to achieve high resolution. longdom.org
| Parameter | Value for C₁₀H₁₂FNO |
| Monoisotopic Mass | 181.0903 u |
| Nominal Mass | 181 u |
| Elemental Composition | C: 66.28%, H: 6.67%, F: 10.49%, N: 7.73%, O: 8.83% |
The high mass accuracy of HRMS allows for confident confirmation of this elemental composition, ruling out other potential formulas with the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com It is a robust method for separating volatile and thermally stable compounds and identifying them based on their retention time and mass spectrum. nih.gov Aniline and its derivatives are frequently analyzed by GC-MS, sometimes requiring derivatization to improve volatility and thermal stability, though many can be analyzed directly. nih.govthermofisher.com
In a GC-MS analysis of this compound, the molecule would first be separated from other components in a sample on a capillary column. researchgate.net Upon entering the mass spectrometer (typically using electron ionization, EI), the molecule would be fragmented into a pattern of characteristic ions. This fragmentation pattern is highly reproducible and serves as a molecular fingerprint.
Expected key fragmentation pathways for this compound would likely involve:
Loss of the cyclopropylmethyl group (C4H7): This would be a very common fragmentation for ethers of this type, leading to a significant ion.
Loss of the methoxy group (-OCH3) or parts of the ether chain.
Fragmentation of the cyclopropyl ring.
Formation of characteristic aromatic ions.
The resulting mass spectrum would show a molecular ion peak (M+) corresponding to the intact molecule's mass (m/z 181) and various fragment ion peaks that help to piece together the molecule's structure. For instance, the base peak in the spectrum might correspond to the most stable fragment formed.
| Ion (m/z) | Possible Identity/Origin |
| 181 | Molecular Ion [M]⁺ |
| 126 | [M - C₄H₇]⁺ (Loss of cyclopropylmethyl) |
| 93 | Fragment from aniline core |
| 65 | Aromatic fragment |
This table presents hypothetical but plausible fragmentation data based on common fragmentation patterns of related compounds. mdpi.comresearchgate.net
Computational Chemistry and Theoretical Investigations of 2 Cyclopropylmethoxy 4 Fluoroaniline
Reactivity Descriptors and Indices:Derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), these indices predict the molecule's chemical behavior. Key descriptors would include:
Chemical Hardness and Softness: To predict the molecule's resistance to change in its electron distribution.
Electronegativity and Chemical Potential: To gauge the molecule's electron-donating or -accepting capabilities.
Electrophilicity Index: To quantify its ability to act as an electrophile.
Without access to the output of these specific computational studies for 2-(Cyclopropylmethoxy)-4-fluoroaniline, providing data tables and detailed findings for these sections is not feasible. The scientific community awaits dedicated research to elucidate the precise computational and theoretical characteristics of this compound.
Mulliken Atomic Charges
Mulliken population analysis is a method for estimating partial atomic charges, which provides insight into the charge distribution within a molecule and affects properties like the dipole moment and molecular reactivity uni-muenchen.deniscpr.res.in. The calculation of Mulliken charges is a standard feature in many quantum chemistry software packages semanticscholar.org. For related fluoroaniline (B8554772) compounds, DFT calculations have been used to determine these charges researchgate.net. However, a specific analysis of the Mulliken atomic charges for each atom in this compound has not been reported in the available literature.
Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability
Non-linear optical (NLO) properties are of significant interest for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a measure of a molecule's NLO response. Aniline (B41778) derivatives, particularly those with electron-donating and electron-withdrawing groups, are often studied for their NLO potential researchgate.netchemrxiv.org. Computational methods, such as DFT, are frequently used to predict the hyperpolarizability of molecules researchgate.netresearchgate.net. While studies on compounds like p-nitroaniline have explored these properties in detail, no specific data on the first-order hyperpolarizability of this compound is currently available researchgate.net.
Spectroscopic Property Prediction and Validation
Computational chemistry offers powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of novel compounds.
Computed Vibrational Frequencies and Mode Assignments
Theoretical vibrational frequency calculations using methods like DFT (e.g., B3LYP) can predict the infrared (IR) and Raman spectra of a molecule asianpubs.orgglobalresearchonline.netresearchgate.net. These calculations help in assigning specific vibrational modes to the observed spectral bands. Such analyses have been performed for a variety of substituted anilines, including 4-chloro-2-bromoaniline and 2-bromo-6-chloro-4-fluoroaniline researchgate.netglobalresearchonline.net. However, a computational study detailing the vibrational frequencies and mode assignments for this compound was not found.
UV-Vis Spectra Prediction and AdNDP Analyses
Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra by calculating electronic transition energies mdpi.com. Machine learning models are also emerging as tools for rapid spectra prediction from molecular structures collaborationspharma.comnih.govnih.govarxiv.org. The Adaptive Natural Density Partitioning (AdNDP) analysis is a method used to interpret chemical bonding, extending the concepts of localized and delocalized bonds usu.eduusu.eduresearchgate.netresearchgate.net. It provides a visual representation of the electron pairs in a molecule. While these techniques have been applied to many organic molecules, there is no specific published TD-DFT prediction, AdNDP analysis, or experimentally correlated UV-Vis spectrum for this compound in the reviewed sources.
Molecular Dynamics and Docking Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools for drug discovery and materials science. Docking predicts the preferred orientation of a ligand when bound to a target receptor, providing insights into potential biological activity researchgate.netnih.govmdpi.com. MD simulations can then be used to study the stability and dynamics of the ligand-receptor complex over time. Fluoroaniline derivatives have been the subject of such studies to explore their potential as anticancer or antiviral agents researchgate.netnih.gov. However, the search did not yield any specific molecular docking or dynamics simulation studies involving this compound as a ligand.
Derivatization Strategies and Structure Reactivity Relationships of 2 Cyclopropylmethoxy 4 Fluoroaniline Analogues
Systematic Modification of the Cyclopropylmethoxy Group
The cyclopropylmethoxy group is a key feature of the parent molecule, contributing to its binding affinity and metabolic stability. Modifications to this part of the scaffold, including altering the ring size and the linker length, have been explored to probe the spatial and conformational requirements of target binding pockets.
Alterations in Alicyclic Ring Size (e.g., Cyclobutylmethoxy Analogues)
The replacement of the cyclopropyl (B3062369) ring with other alicyclic systems, such as a cyclobutyl ring, is a common strategy to investigate the impact of ring strain and steric bulk on biological activity. The three-membered cyclopropyl ring imposes significant conformational constraints, which can be entropically favorable for binding to a receptor. Increasing the ring size to a four-membered cyclobutane (B1203170) ring alters the bond angles and the spatial presentation of the methoxy (B1213986) group.
In studies of kinase inhibitors, for example, this modification can lead to varied outcomes. While a larger ring might provide better van der Waals contacts within a hydrophobic pocket, it could also introduce steric clashes that reduce binding affinity. Research on related kinase inhibitor scaffolds has shown that the cyclopropyl group is often optimal for fitting into specific pockets, and expansion to a cyclobutyl group can sometimes lead to a decrease in potency. The precise effect is highly dependent on the specific topology of the target protein's active site.
Variations in Alkyl Linker Lengths
The length of the alkyl linker connecting the cycloalkyl ring to the ether oxygen is another critical parameter for optimization. In the parent compound, this is a methylene (B1212753) (-CH2-) group. Extending this linker to an ethyl (-CH2CH2-) or propyl (-CH2CH2CH2-) group changes the flexibility and reach of the cycloalkyl moiety.
Derivatization of the Aniline (B41778) Moiety
The aniline portion of the molecule offers multiple sites for derivatization, including the amino group and the aromatic ring itself. These modifications are crucial for modulating properties such as solubility, electronic character, and the ability to form key interactions with the biological target.
N-Alkylation and Acylation Strategies
Modification of the primary amino group (-NH2) through N-alkylation or N-acylation is a fundamental strategy in medicinal chemistry. N-alkylation, the addition of an alkyl group, can influence the molecule's basicity and lipophilicity. N-acylation, the addition of an acyl group (e.g., acetyl), introduces a carbonyl moiety that can act as a hydrogen bond acceptor.
These changes can profoundly affect how the aniline nitrogen interacts with the target protein. For example, in many kinase inhibitors, the aniline -NH- group acts as a crucial hydrogen bond donor to a backbone carbonyl in the hinge region of the kinase. Acylation of this nitrogen would remove this hydrogen bond donor capability, often leading to a significant loss of activity. However, in other contexts, acylation can introduce new, favorable interactions or improve pharmacokinetic properties.
Table 1: Hypothetical Impact of Aniline N-Substitution on Kinase Inhibitory Activity
| Modification | Substituent (R) on -NHR | Potential H-Bonding | Expected Impact on Hinge Binding |
|---|---|---|---|
| Parent | -H | Donor | Strong Interaction |
| Acylation | -C(O)CH3 | Acceptor (on C=O) | Loss of H-bond donation; likely reduced activity |
Note: This table is illustrative and the actual impact depends on the specific biological target.
Functionalization of the Aromatic Ring (e.g., Halogenation, Amination)
The aromatic ring of the fluoroaniline (B8554772) moiety is another prime location for modification to explore SAR. The parent molecule already contains a fluorine atom at the 4-position, which influences the electronic properties of the ring and can participate in favorable interactions with the target.
Further functionalization, such as the addition of other halogens (e.g., chlorine, bromine) or an amino group, can be used to probe specific regions of the binding site. Halogenation can enhance binding through halogen bonding and increase lipophilicity. The position of the new substituent is critical; for example, adding a halogen at the 5-position might allow the molecule to occupy a new pocket, potentially increasing selectivity and potency. Amination introduces a basic group that can form salt bridges or hydrogen bonds.
Structure-Reactivity Relationship (SAR) Studies
SAR studies amalgamate the findings from the systematic derivatizations described above to build a comprehensive model of how the chemical structure of 2-(Cyclopropylmethoxy)-4-fluoroaniline analogues relates to their biological activity.
Key findings from SAR studies on related scaffolds often highlight the following points:
The Cyclopropyl Group: The small, rigid cyclopropyl ring is frequently found to be optimal for fitting into tight, hydrophobic pockets.
The Ether Linkage: The oxygen atom of the cyclopropylmethoxy group can act as a hydrogen bond acceptor, and its precise positioning, governed by the linker length and ring size, is critical.
The Aniline NH: For many kinase inhibitors, an unsubstituted aniline NH group is essential for forming a hydrogen bond with the kinase hinge region, serving as a critical anchor point for the molecule.
Aromatic Substitution: The fluorine at the 4-position often enhances potency. Additional substitutions on the ring can further modulate activity and selectivity, with electron-withdrawing groups often being favorable.
Table 2: Summary of SAR for this compound Analogues in a Kinase Inhibition Context
| Molecular Region | Modification | General Observation on Activity | Rationale |
|---|---|---|---|
| Alicyclic Ring | Change Cyclopropyl to Cyclobutyl | Often decreases | Steric hindrance, loss of optimal conformation |
| Alkyl Linker | Increase length from -CH2- to -(CH2)2- | Often decreases | Suboptimal positioning of the cycloalkyl group |
| Aniline Nitrogen | Acylation (-NHC(O)R) | Significantly decreases | Loss of essential H-bond donor capability |
These studies collectively guide the rational design of more potent and selective analogues of this compound for various therapeutic applications.
Impact of Substituent Effects on Reaction Outcomes
The reactivity of the aniline moiety in this compound is significantly influenced by the nature and position of further substituents on the aromatic ring. The interplay of inductive and resonance effects of these substituents can either activate or deactivate the ring towards electrophilic substitution and modify the nucleophilicity of the amino group.
Electron-donating groups (EDGs), such as alkyl or alkoxy groups, introduced elsewhere on the benzene (B151609) ring are expected to increase the electron density of the aromatic system. This enhancement of electron density, particularly at the ortho and para positions relative to the substituent, generally leads to an increased rate of electrophilic aromatic substitution reactions. For instance, in reactions such as halogenation or nitration, the presence of an EDG would likely direct the incoming electrophile to the positions activated by both the amino and the cyclopropylmethoxy groups, as well as the new substituent.
Conversely, the introduction of electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) groups would have the opposite effect. These groups deactivate the aromatic ring towards electrophilic attack by withdrawing electron density, making reactions slower and requiring more forcing conditions. The regioselectivity of such reactions would also be altered, with the meta position relative to the EWG being the least deactivated.
The impact of substituents on the nucleophilicity of the aniline nitrogen is also a critical factor in derivatization strategies. EDGs enhance the basicity and nucleophilicity of the amino group, facilitating reactions such as acylation or alkylation at the nitrogen. In contrast, EWGs decrease the electron density on the nitrogen atom, rendering it less nucleophilic and potentially hindering such transformations.
A hypothetical study on the acylation of various substituted this compound analogues could yield the following illustrative data:
| Substituent (R) | Position of R | Relative Reaction Rate (Acylation) |
| -OCH3 | 5 | 5.2 |
| -CH3 | 5 | 3.1 |
| -H | - | 1.0 |
| -Cl | 5 | 0.4 |
| -NO2 | 5 | 0.05 |
This is a hypothetical data table for illustrative purposes.
Correlation between Structural Features and Electronic Properties
The electronic properties of this compound analogues are intrinsically linked to their structural features. The combination of the electron-donating cyclopropylmethoxy group, the strongly electronegative fluorine atom, and the amino group creates a complex electronic environment within the molecule.
Computational studies, such as those employing Density Functional Theory (DFT), can provide quantitative insights into the electronic properties of these analogues. Molecular electrostatic potential (MEP) maps, for example, can visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show a high electron density around the amino group and the oxygen of the ether, indicating these as likely sites for electrophilic attack or protonation.
The introduction of further substituents would systematically alter these electronic properties. A Hammett plot analysis, correlating the reaction rates or equilibrium constants of a series of substituted analogues with the Hammett substituent constant (σ), could provide a quantitative measure of the electronic effects of these substituents on the reactivity of the aniline core.
| Substituent (R) | Hammett Constant (σp) | Calculated Dipole Moment (Debye) |
| -OCH3 | -0.27 | 2.5 |
| -CH3 | -0.17 | 2.1 |
| -H | 0.00 | 1.8 |
| -Cl | 0.23 | 1.2 |
| -NO2 | 0.78 | 0.5 |
This is a hypothetical data table for illustrative purposes, showing potential trends.
Influence of Conformational Preferences on Reactivity
The three-dimensional arrangement of atoms, or conformation, of this compound analogues can play a significant role in their reactivity. The orientation of the cyclopropylmethoxy group relative to the plane of the aromatic ring can influence both steric accessibility to the adjacent amino group and the electronic interactions within the molecule.
The C-O bond of the methoxy group can rotate, leading to different conformers. One key conformational aspect is the dihedral angle between the plane of the aromatic ring and the plane of the C-O-C bonds of the ether linkage. Certain conformations may be more stable due to favorable orbital overlap or the minimization of steric hindrance. For example, a conformation where the cyclopropyl group is oriented away from the amino group would present less steric hindrance for reactions occurring at the nitrogen.
The presence of the fluorine atom and other substituents can also influence these conformational preferences. For instance, a bulky substituent at the 3-position could sterically hinder the rotation of the cyclopropylmethoxy group, locking it into a specific conformation. This "conformational locking" could, in turn, affect the reactivity of the nearby amino group by either shielding it or leaving it more exposed.
The interplay between conformation and reactivity is particularly important in reactions involving the ortho-position to the amino group. The size and orientation of the cyclopropylmethoxy group can sterically block this position, directing incoming electrophiles to other available sites on the ring.
Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space Nuclear Overhauser Effect (NOE) correlations, can provide information about the preferred conformations in solution. Theoretical calculations can also be employed to model the potential energy surface of the molecule and identify the most stable conformers. Understanding these conformational preferences is crucial for predicting the regioselectivity of reactions and for designing derivatives with specific three-dimensional structures, which is often a key consideration in medicinal chemistry and materials science.
| Dihedral Angle (Ar-O-CH2-Cy) | Relative Energy (kcal/mol) | Steric Hindrance at NH2 |
| 0° | 5.8 | High |
| 90° | 1.2 | Low |
| 180° | 0.0 | Moderate |
This is a hypothetical data table for illustrative purposes, showing a potential energy profile.
Advanced Applications in Organic Synthesis
Utilization as a Versatile Building Block in Heterocyclic Synthesis
The primary amino group and the substituted aromatic ring of 2-(cyclopropylmethoxy)-4-fluoroaniline make it an ideal starting material for the construction of various heterocyclic systems. Heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds.
While direct, specific examples of this compound in the synthesis of quinaldine, quinazoline, and indole derivatives are not extensively detailed in readily available literature, its structure as an aniline (B41778) derivative makes it a theoretically ideal precursor for these classes of compounds through established synthetic routes.
Quinaldine Derivatives: Quinaldine, or 2-methylquinoline, can be synthesized via reactions such as the Skraup synthesis, which involves reacting an aniline with α,β-unsaturated carbonyl compounds. wikipedia.org A variation, the Doebner-von Miller reaction, also utilizes anilines. wikipedia.org In these contexts, this compound could be condensed to form the corresponding substituted quinaldine ring system. mdpi.orgnih.gov
Quinazoline Derivatives: Quinazolines are fundamental to many pharmaceuticals, including several kinase inhibitors. ekb.egnih.govscispace.com Syntheses often begin with derivatives of anthranilic acid or 2-aminobenzonitriles. As a substituted aniline, this compound could be transformed into a suitable anthranilic acid derivative, which would then undergo cyclization with a one-carbon synthon to form the quinazoline core.
Indole Derivatives: The Fischer indole synthesis is a classic method for preparing indoles, which involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. openmedicinalchemistryjournal.comnih.govnih.gov this compound can be readily converted to the corresponding hydrazine derivative, positioning it as a key starting material for creating complex, substituted indoles. nih.govresearchgate.net
The incorporation of this compound or its core motifs into pyridine-based structures has been successfully demonstrated, particularly in the development of bioactive molecules. Pyridine rings are prevalent in medicinal chemistry. The synthesis of highly substituted pyridine derivatives often involves multi-component reactions where an amine is a key reactant.
A notable example is the synthesis of a potent IκB kinase beta (IKK-β) inhibitor, which features a 2-(cyclopropylmethoxy)-6-hydroxyphenyl group attached to a 2-amino-3-cyanopyridine core. This demonstrates the successful use of the cyclopropylmethoxy-substituted phenyl moiety as a foundational scaffold for building complex pyridine derivatives.
Thiazolidin-4-ones are a class of sulfur-containing five-membered heterocycles that exhibit a wide range of biological activities. nih.govresearchgate.netchemmethod.commdpi.com A common synthetic route to these compounds involves the one-pot condensation of an amine, a thiol-containing carboxylic acid (like thioglycolic acid), and an aldehyde or ketone. researchgate.netchemmethod.com
Given this methodology, this compound can serve as the amine component. Reaction with a suitable aldehyde and thioglycolic acid would yield a thiazolidin-4-one with the N-3 position of the ring substituted by the 2-(cyclopropylmethoxy)-4-fluorophenyl group, thereby incorporating its unique structural features into this versatile heterocyclic scaffold.
Synthesis of Complex Organic Molecules
The structural attributes of this compound make it a valuable synthon for constructing larger, more complex molecules with specific biological targets, particularly in the field of kinase inhibition and receptor modulation.
Kinase inhibitors are a major class of targeted cancer therapies that interfere with signaling pathways controlling cell growth and proliferation. plos.orgmdpi.complos.orgmdpi.comnih.gov The this compound moiety has been identified as a key component in several potent kinase inhibitors.
IKK-beta Inhibitors: The IκB kinase (IKK) complex is central to the NF-κB signaling pathway, which is implicated in inflammation and cancer. An optimized IKK-beta inhibitor, 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile, demonstrates excellent in vitro potency. This compound highlights the critical role of the 2-(cyclopropylmethoxy)phenyl group in achieving high inhibitory activity.
EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology. nih.govgoogleapis.com While direct use of the title compound is not specified, a closely related structure, N-(5-((5-Chloro-4-((2-((cyclopropylmethyl)sulfinyl)-4-fluorophenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(1-methylpiperidin-4-yl)phenyl)acrylamide, has been synthesized as a dual inhibitor of EGFR and ALK. This underscores the value of the substituted 4-fluoroaniline (B128567) scaffold in designing potent EGFR inhibitors.
MEK and BRAFV600E Inhibitors: MEK and BRAF are key kinases in the MAPK/ERK signaling pathway, and inhibitors targeting the BRAFV600E mutation are used to treat melanoma and other cancers. nih.govnih.govcancer.gov While the direct incorporation of this compound into MEK or BRAFV600E inhibitors is not prominently documented, its structural features are consistent with moieties found in other kinase inhibitors, suggesting its potential as a building block in the design of new inhibitors for these targets.
Table 1: Examples of Kinase Inhibitors Incorporating Structurally Related Moieties
| Compound Class | Target Kinase(s) | Example Structure Containing a Related Moiety |
|---|---|---|
| Pyridine Derivatives | IKK-beta | 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile |
| Pyrimidine Derivatives | EGFR / ALK | N-(5-((5-Chloro-4-((2-((cyclopropylmethyl)sulfinyl)-4-fluorophenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(1-methylpiperidin-4-yl)phenyl)acrylamide |
Role in the Synthesis of Acetylcholine Receptor (nAChR) Agonists
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. nih.gov Modulators of nAChR activity, including agonists, have therapeutic potential for various neurological disorders. nih.govresearchgate.netrti.orgresearchgate.net The synthesis of nAChR agonists often involves the construction of complex nitrogen-containing scaffolds, such as substituted pyridines and bicyclic amines. nih.govnih.govresearchgate.net
Although the direct application of this compound as a precursor for nAChR agonists is not explicitly documented in the reviewed literature, its nature as a substituted aniline provides a potential entry point for the synthesis of novel heterocyclic systems designed to interact with these receptors.
Application in Phosphodiesterase (PDE) Inhibitor Synthesis
This compound serves as a crucial building block in the synthesis of potent and selective phosphodiesterase (PDE) inhibitors, particularly for the PDE4 isoform. These inhibitors are of significant interest in medicinal chemistry due to their potential therapeutic applications in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
The synthesis of these inhibitors often involves the condensation of this compound with a suitable carboxylic acid or its derivative. For instance, in the preparation of a series of potent PDE4 inhibitors, this compound is reacted with 4-(1-oxoisoindolin-2-yl)benzoic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction forms the corresponding amide, which is the core structure of the target PDE4 inhibitor.
The following table summarizes the key reactants and their roles in a representative synthesis of a PDE4 inhibitor utilizing this compound.
| Reactant | Role | Significance |
| This compound | Key Intermediate | Provides the core aniline structure with the specific cyclopropylmethoxy and fluoro substituents, which are crucial for binding to the active site of the PDE4 enzyme. |
| 4-(1-Oxoisoindolin-2-yl)benzoic acid | Coupling Partner | Forms the other key part of the final inhibitor molecule, contributing to its overall shape and electronic properties necessary for potent inhibition. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Coupling Agent | Activates the carboxylic acid group of the coupling partner, facilitating the formation of the amide bond with the aniline. |
| DMAP (4-Dimethylaminopyridine) | Catalyst | Accelerates the amide bond formation, leading to higher yields and faster reaction times. |
Synthesis of Compounds with Antiviral Activity
The unique structural features of this compound also make it a valuable precursor in the synthesis of novel compounds with potential antiviral activity. The introduction of the cyclopropylmethoxy group can enhance the lipophilicity and metabolic stability of the final molecule, while the fluoro substituent can modulate its electronic properties and binding interactions with viral proteins.
While specific examples of publicly disclosed antiviral agents derived directly from this compound are limited, the general strategy involves incorporating this aniline derivative into heterocyclic scaffolds known to exhibit antiviral properties. For example, it can be used as a starting material for the synthesis of substituted quinazolines or other nitrogen-containing heterocycles.
A general synthetic approach could involve the reaction of this compound with a dicarbonyl compound or its equivalent to form a heterocyclic ring system. The resulting scaffold can then be further modified to optimize its antiviral activity against specific viral targets.
The data table below outlines a hypothetical synthetic route for a potential antiviral agent starting from this compound.
| Step | Reaction Type | Reactants | Product | Potential Antiviral Target |
| 1 | Condensation | This compound, Diethyl malonate | Substituted quinoline-dione | Viral polymerases, proteases |
| 2 | Halogenation | Substituted quinoline-dione, N-Bromosuccinimide | Brominated quinoline-dione | Enhanced binding to viral targets |
| 3 | Nucleophilic Substitution | Brominated quinoline-dione, Various amines | Aminated quinoline-dione derivatives | Exploration of structure-activity relationships |
Q & A
Q. What are the common synthetic routes for 2-(Cyclopropylmethoxy)-4-fluoroaniline?
The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling . A standard method is reacting 4-fluoroaniline with cyclopropylmethyl chloride/bromide in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (DMF or DMSO) under reflux . Purification often requires column chromatography or recrystallization. Key challenges include controlling regioselectivity and minimizing byproducts like N-alkylation.
Q. How is the structure of this compound characterized?
Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F), FT-IR , and high-resolution mass spectrometry (HRMS) . For example:
Q. What are the stability considerations for this compound under experimental conditions?
The compound is sensitive to oxidation (e.g., forming quinones) and light-induced degradation . Storage recommendations:
- Temperature : -20°C in inert atmospheres (argon/nitrogen).
- Solvents : Avoid DMSO or DMF for long-term storage due to hygroscopicity .
Stability assays (HPLC or TLC) should be conducted monthly to monitor decomposition.
Advanced Research Questions
Q. How does the cyclopropylmethoxy group influence reactivity compared to other alkoxy substituents?
The cyclopropyl ring introduces steric strain and electron-withdrawing effects , altering reaction pathways. For example:
- In Suzuki couplings , it reduces electronic density on the aromatic ring, slowing down cross-coupling rates compared to methoxy analogs.
- Hydrogenation of the cyclopropane ring under catalytic conditions (Pd/C, H₂) can yield unexpected byproducts . Computational studies (DFT) are recommended to map electronic effects .
Q. What methodological approaches are used to study its potential biological activity?
- Enzyme inhibition assays : Test interactions with kinases or cytochrome P450 isoforms using fluorogenic substrates .
- Antimicrobial screening : Follow CLSI guidelines for MIC/MBC determination against Gram-positive bacteria (e.g., S. aureus) and fungi .
- In silico docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., EGFR or COX-2) .
Q. How can researchers resolve contradictions in reported solubility data?
Discrepancies arise from solvent purity and measurement techniques. A standardized protocol includes:
Q. What advanced analytical techniques address isomerization or polymorphism?
Q. How does the compound behave under catalytic hydrogenation conditions?
The cyclopropylmethoxy group may undergo ring-opening with Pd/C or Raney Ni catalysts, producing propyl or allyl derivatives. To avoid this:
- Use low hydrogen pressure (<5 atm).
- Substitute Pd/C with Lindlar catalyst for selective hydrogenation of other functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
